Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Militarine is a glycosidic compound primarily found in the tuber of Bletilla striata, a perennial herb within the Orchidaceae family . This compound is known for its diverse pharmacological properties, including neuroprotective effects, anti-inflammatory properties, and potential to improve cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Militarine can be synthesized through various methods, including the use of sodium acetate and salicylic acid as elicitors in the suspension-cultured callus of Bletilla striata . The synthesis involves the promotion of specific metabolic pathways and gene expression changes, which are crucial for the production of militarine .
Industrial Production Methods
For industrial production, the integration of metabolomics and transcriptomics has been employed to enhance the production efficiency of militarine. This involves the use of acetate ions to promote synthesis while salicylic acid has an inhibitory effect . The production process also includes the identification of key metabolites and genes involved in militarine synthesis .
Chemical Reactions Analysis
Types of Reactions
Militarine undergoes various chemical reactions, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving militarine include formic acid for acidification and methanol for protein precipitation . The reactions are typically conducted under conditions that facilitate the transformation of militarine into its metabolites, such as gastrodin and isobutylmalic acid .
Major Products Formed
The major products formed from the reactions of militarine include gastrodin, isobutylmalic acid, and gymnoside I . These metabolites are crucial for understanding the pharmacokinetics and biological actions of militarine .
Scientific Research Applications
Militarine has a wide range of scientific research applications:
Mechanism of Action
Militarine exerts its effects through various molecular targets and pathways. It has been shown to have a prominent neuroprotective effect, which involves the central nervous system (CNS) bioactivities . The compound undergoes metabolic activation, leading to the formation of metabolites that contribute to its pharmacological effects . The proposed metabolic pathways include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation .
Comparison with Similar Compounds
Militarine is compared with other glucosylated benzyl esters of succinic, malic, tartaric, and citric acids . These compounds share similar structures but differ in their biological activities and pharmacological properties. Militarine stands out due to its unique neuroprotective and anti-inflammatory properties .
List of Similar Compounds
- Gastrodin
- Isobutylmalic acid
- Gymnoside I
- Glucosylated benzyl esters of succinic acid
- Glucosylated benzyl esters of malic acid
- Glucosylated benzyl esters of tartaric acid
- Glucosylated benzyl esters of citric acid
Properties
IUPAC Name |
bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxy-2-(2-methylpropyl)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNUDXCKVPLQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.